molecular formula C15H12ClFN2O4S B2490082 3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926032-58-8

3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2490082
CAS RN: 926032-58-8
M. Wt: 370.78
InChI Key: GIODEZYSSAUPTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzenesulfonamide derivatives often involves multiple steps, including the introduction of fluorine atoms to increase selectivity and potency. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides showed that substituent effects at the ortho position to the sulfonamide group on the phenyl ring were significant. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, highlighting the importance of halogen atoms in the synthesis of pharmacologically relevant compounds (Hashimoto et al., 2002).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the interaction of these compounds with biological targets. The crystal structures of related compounds reveal that halogenation (introduction of fluorine and chlorine) affects the molecular conformation and, consequently, the biological activity. For example, the structures of tetrazole derivatives have been determined to understand their COX-2 inhibitory potential, showing how modifications in the benzenesulfonamide scaffold can influence drug-receptor interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups and their positions. For instance, organocatalytic asymmetric Mannich reactions involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines afford cyclic amines with chiral tetrasubstituted C-F stereocenters, demonstrating the compound's potential for creating stereochemically complex structures (Li, Lin, & Du, 2019).

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds structurally related to benzenesulfonamides have been reported to facilitate the construction of [1,4]oxazepine-based primary sulfonamides, exhibiting potent inhibition of human carbonic anhydrases. These enzymes are therapeutically relevant, suggesting applications in designing inhibitors for conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

Antitumor Activity

Several benzenesulfonamide derivatives have shown significant in vitro antitumor activity. For instance, compounds bearing N-(benzoxazol-2-yl) and related moieties have demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer therapy (Sławiński & Brzozowski, 2006).

Enantioselective Synthesis

Research has also delved into the enantioselective construction of compounds with benzenesulfonamide scaffolds, achieving high yields and selectivities. These studies contribute to the synthesis of pharmacologically active compounds with specific stereochemical configurations, essential for drug development (Li, Lin, & Du, 2019).

Photodynamic Therapy

Derivatives of benzenesulfonamides have been investigated for their photophysical and photochemical properties, suggesting their use as photosensitizers in photodynamic therapy. This application is particularly relevant for the treatment of cancer, where the generation of singlet oxygen can induce cell death in tumor cells (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibitors

The introduction of fluorine atoms into the benzenesulfonamide structure has been found to increase COX-2 inhibition selectivity. This finding is crucial for developing new anti-inflammatory drugs with fewer side effects than traditional NSAIDs (Hashimoto et al., 2002).

properties

IUPAC Name

3-chloro-4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4S/c16-12-8-10(2-3-13(12)17)24(21,22)19-9-1-4-14-11(7-9)15(20)18-5-6-23-14/h1-4,7-8,19H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIODEZYSSAUPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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